3-Iodothiophene-2-carbaldehyde

Description

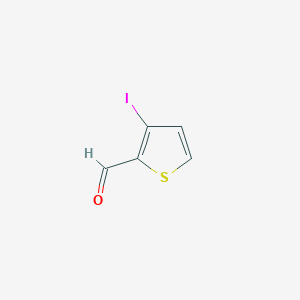

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-iodothiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3IOS/c6-4-1-2-8-5(4)3-7/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRIIWJLXEOFRPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1I)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3IOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80356037 | |

| Record name | 3-iodothiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80356037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

930-97-2 | |

| Record name | 3-Iodo-2-thiophenecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=930-97-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-iodothiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80356037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Copolymerization and Oligomer Synthesis:

A significant challenge in the direct polymerization of thiophene-aldehyde is its inherent difficulty to polymerize through standard methods. researchgate.net To overcome this, researchers have successfully synthesized oligomeric structures that encapsulate the thiophene-aldehyde unit between more readily polymerizable monomers.

One notable study detailed the synthesis of a trimer where a central 3-thiophene carboxaldehyde unit was flanked by two 3,4-ethylenedioxythiophene (B145204) (EDOT) units. acs.org The trimer was synthesized via a Suzuki coupling reaction between 2,5-dibromo-3-thiophene aldehyde and an EDOT boronic acid pinacol (B44631) ester, catalyzed by a palladium complex. This trimer exhibited a lower oxidation potential compared to a simple aldehyde-functionalized EDOT monomer, facilitating successful electropolymerization. researchgate.netacs.org This approach demonstrates that while direct homopolymerization of a monomer like 3-iodothiophene-2-carbaldehyde is difficult, its incorporation into a copolymer or oligomer with highly reactive co-monomers is a viable path to creating aldehyde-bearing polymers.

Post Polymerization Functionalization:

An alternative strategy avoids the complications of polymerizing a functionalized monomer by introducing the aldehyde group onto a pre-existing polythiophene backbone. This is typically achieved by first synthesizing a halogenated polythiophene, which can then serve as a reactive precursor. For instance, polybromothiophenes can be synthesized and subsequently functionalized. jst.go.jp The bromo-groups on the polymer chain can be converted to aldehyde groups through metal-catalyzed reactions or lithiation followed by reaction with an appropriate electrophile. Swager et al. demonstrated that lithiation of brominated poly(3-hexylthiophene-2,5-diyl) (P3HT) followed by reaction with electrophiles like aldehydes is an effective method for introducing such functional groups. jst.go.jp

Protection Deprotection Strategies:

The most common method to prevent the aldehyde group from interfering with polymerization is to use a protection-deprotection strategy. researchgate.netacs.org The aldehyde group is converted into a stable, non-reactive functional group, such as an acetal, before the polymerization step. Cross-coupling reactions like Suzuki or Stille polymerization can then be performed on the protected monomer. mdpi.comjcu.edu.au Once the polymer has been formed, the protecting group is removed to regenerate the aldehyde functionality along the polymer chain. This method is advantageous as it allows for the use of well-established polymerization techniques while preserving the desired functional group in the final product. For example, studies on Suzuki-Miyaura coupling reactions have shown tolerance for aldehyde functional groups under specific conditions, particularly when using a base-free or minimally basic protocol, which can prevent undesirable side reactions. jcu.edu.au

The table below summarizes key findings related to the synthesis of aldehyde-functionalized oligo- and polythiophenes, which are relevant to the derivatization of 3-iodothiophene-2-carbaldehyde.

Interactive Data Table: Synthesis of Aldehyde-Functionalized Thiophene (B33073) Polymers

| Precursor/Monomer | Polymerization/Coupling Method | Strategy | Key Finding | Reference(s) |

| 2,5-dibromo-3-thiophene aldehyde & EDOT boronic acid pinacol (B44631) ester | Suzuki Coupling / Electropolymerization | Oligomer Synthesis | A trimer was synthesized and successfully polymerized, overcoming the difficulty of polymerizing thiophene-aldehyde directly. | researchgate.net, acs.org |

| Polybromothiophene | Lithiation / Reaction with Electrophiles | Post-Polymerization Functionalization | Halogenated polythiophenes serve as reactive platforms for introducing aldehyde groups after polymerization. | jst.go.jp |

| 3-Thiophene acetic acid | Electrochemical Polymerization | Monomer Protection | The carboxyl group (related to aldehyde reactivity) required protection to enable successful electropolymerization. | researchgate.net |

| 4-Bromothiophene-2-carbaldehyde & Arylboronic acids | Suzuki-Miyaura Coupling | Oligomer Synthesis | Demonstrates the feasibility of C-C bond formation on a thiophene-carbaldehyde nucleus to form bi-aryl structures. | mdpi.com |

| B-(5'-formyl[2,2'-bithiophen]5-yl)boronic acid & Poly(bromothiophene) | Suzuki Coupling | Post-Polymerization Functionalization | A pre-formed polythiophene was functionalized with an aldehyde-bearing bithiophene unit. | researchgate.net |

Advanced Spectroscopic and Structural Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules. numberanalytics.comnih.gov By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular framework. libretexts.org For 3-Iodothiophene-2-carbaldehyde, both proton (¹H) and carbon-¹³ (¹³C) NMR are essential for a comprehensive characterization.

Proton (¹H) NMR Analysis for Structural Confirmation

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within a molecule. libretexts.org In the ¹H NMR spectrum of this compound, the aldehyde proton typically appears as a singlet in the downfield region, generally between δ 9.8 and 10.2 ppm. researchgate.net The protons on the thiophene (B33073) ring give rise to signals whose chemical shifts and coupling patterns are indicative of their positions relative to the iodine and carbaldehyde substituents. The heavy atom effect of iodine can sometimes lead to broadening of adjacent proton signals.

Table 1: Representative ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| Aldehyde-H | ~9.8-10.2 | Singlet |

| Thiophene-H | Varies | Doublet |

| Thiophene-H | Varies | Doublet |

Note: Specific chemical shifts can vary depending on the solvent and instrument frequency used. netlify.app

Carbon (¹³C) NMR Analysis for Carbon Framework Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. libretexts.org Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum. The carbonyl carbon of the aldehyde group is characteristically found far downfield. The carbon atoms of the thiophene ring appear in the aromatic region of the spectrum, with the carbon atom bonded to the iodine showing a significantly different chemical shift due to the halogen's influence.

Table 2: Representative ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O (Aldehyde) | ~181.4 |

| C-I (Thiophene) | Varies |

| Thiophene Carbons | ~135-148 |

Note: Chemical shift values are approximate and can be influenced by experimental conditions.

Application of 1D and 2D-NMR Techniques

While one-dimensional (1D) NMR spectra (¹H and ¹³C) are fundamental, two-dimensional (2D) NMR techniques offer deeper insights into molecular connectivity. numberanalytics.comemerypharma.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled, helping to establish the connectivity of proton networks within the thiophene ring. emerypharma.commnstate.edu

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate proton signals with the signals of directly attached carbon atoms, providing unambiguous C-H bond assignments. nih.govlibretexts.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over 2-3 bonds), which is invaluable for piecing together the entire molecular structure and confirming the relative positions of the substituents. libretexts.orge-bookshelf.de

These 2D NMR methods are particularly useful for complex molecules where 1D spectra may be crowded or ambiguous. huji.ac.ilslideshare.net

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound by measuring its mass-to-charge ratio (m/z).

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Both LC-MS and GC-MS are routinely used for the analysis of this compound. synhet.com These hyphenated techniques first separate the compound from any impurities using chromatography, after which the mass spectrometer provides mass information.

GC-MS: This method is suitable for volatile and thermally stable compounds. spectroscopyonline.com this compound can be analyzed by GC-MS to confirm its purity and molecular weight. nih.govibiol.ro

LC-MS: This technique is versatile and can be used for a wider range of compounds, including those that are less volatile or thermally sensitive. spectroscopyonline.comlcms.cz LC-MS is frequently employed to analyze reaction mixtures and purified products containing this compound. core.ac.uk

High-resolution mass spectrometry (HRMS) coupled with these techniques can provide highly accurate mass measurements, allowing for the determination of the elemental formula of the compound.

Analysis of Experimental and Predicted MS/MS Spectra

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a spectrum of product ions. researchgate.net This fragmentation pattern is characteristic of the molecule's structure and can be used for identification and structural elucidation. libretexts.orgacdlabs.com

For this compound, the molecular ion peak would be expected at an m/z corresponding to its molecular weight. Due to the presence of iodine, which is monoisotopic (¹²⁷I), the isotopic pattern will be distinct. whitman.edu Common fragmentation pathways for aldehydes include the loss of a hydrogen atom (M-1) or the formyl group (M-29). libretexts.org The presence of the thiophene ring and the iodine atom will also lead to characteristic fragmentation patterns, such as the loss of iodine or cleavage of the thiophene ring. whitman.edu

Predicted MS/MS spectra, generated from computational algorithms, can be compared with experimental data to increase confidence in the structural assignment. drugbank.com

Vibrational Spectroscopy

Vibrational spectroscopy is a key technique for identifying the functional groups within a molecule by measuring how the molecule absorbs infrared radiation, which excites its vibrational modes.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the characteristic functional groups present in this compound. sintef.com The infrared spectrum of a molecule provides a unique fingerprint based on the vibrations of its bonds. sintef.com For thiophene derivatives, specific regions of the spectrum are indicative of particular structural features.

The C=O stretching vibration of the aldehyde group in thiophene-2-carbaldehyde (B41791) derivatives is a prominent feature in their FTIR spectra. For the parent compound, thiophene-2-carbaldehyde, this stretching vibration is reported at 1665 cm⁻¹. researchgate.net In aromatic carboxylic acids, the C=O stretch is typically observed in the range of 1710 to 1680 cm⁻¹ due to conjugation. spectroscopyonline.com The presence of the electron-withdrawing iodine atom at the 3-position is expected to influence the electronic environment of the carbonyl group, potentially shifting its characteristic absorption frequency.

Additionally, the FTIR spectrum will exhibit bands corresponding to the C-H stretching of the thiophene ring, typically found in the aromatic C-H stretching region (around 3100-3000 cm⁻¹). The C-S bond within the thiophene ring also has characteristic vibrations, although they are generally weaker and appear in the fingerprint region of the spectrum. The C-I bond also has a characteristic stretching frequency, which typically appears at lower wavenumbers due to the heavy mass of the iodine atom.

Interactive Data Table: Characteristic FTIR Absorption Bands for Thiophene Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| Aldehyde C=O | Stretch | 1665 | researchgate.net |

| Aromatic C-H | Stretch | 3100-3000 | |

| C-S in Thiophene | Stretch | Fingerprint Region | |

| C-I | Stretch | Low Wavenumber Region |

X-ray Crystallography for Definitive Solid-State Structural Elucidation

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. rcsb.org The electron density map generated from the diffraction data allows for the precise location of each atom in the crystal lattice. For this compound, X-ray crystallography would reveal the planarity of the thiophene ring, the orientation of the aldehyde and iodo substituents relative to the ring, and the intermolecular interactions, such as halogen bonding or π-π stacking, that govern the crystal packing. The large atomic radius of iodine may introduce steric effects that influence this packing.

Interactive Data Table: Example Crystallographic Data Parameters

| Parameter | Description |

| Crystal System | The symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry group of the crystal. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit of the crystal lattice. |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

Chromatographic and Quantitative Analytical Methods

Chromatographic and related analytical techniques are indispensable for assessing the purity of this compound and for its quantitative analysis in various matrices.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the cornerstones of purity assessment in organic chemistry. torontech.com These techniques separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.

For a compound like this compound, a reversed-phase HPLC method would likely be employed. chromforum.org In this setup, a nonpolar stationary phase is used with a polar mobile phase. The purity of the analyte is determined by analyzing the resulting chromatogram. chromforum.org The area of the main peak corresponding to this compound is compared to the total area of all peaks in the chromatogram to calculate the percentage purity. torontech.comchromforum.org The presence of any additional peaks would indicate impurities. chromforum.org

Gas chromatography is also a viable option, particularly for volatile and thermally stable compounds. A GC method would involve injecting the sample into a heated port, where it is vaporized and carried by an inert gas through a column containing a stationary phase. Separation occurs based on the compound's boiling point and its interaction with the stationary phase.

Capillary Electrophoresis (CZE)

Capillary Zone Electrophoresis (CZE), also known as capillary electrophoresis (CE), is a high-resolution separation technique that separates charged molecules in a buffer-filled capillary tube under the influence of a high voltage. nvkc.nlsebia.com Separation is based on the electrophoretic mobility of the analytes, which is dependent on their charge-to-size ratio. libretexts.org While neutral molecules are not directly separated by electrophoretic mobility, they can be analyzed using a technique called Micellar Electrokinetic Chromatography (MEKC), a mode of CE.

For the analysis of this compound, which is a neutral molecule, MEKC would be the appropriate CZE technique. In MEKC, a surfactant is added to the buffer at a concentration above its critical micelle concentration. These micelles act as a pseudostationary phase, allowing for the separation of neutral analytes based on their partitioning between the micelles and the surrounding aqueous buffer. CZE offers advantages of high efficiency, short analysis times, and minimal sample consumption. researchgate.net

UV Spectrophotometric Analysis

UV-Vis spectrophotometry is a quantitative analytical technique that measures the absorption of ultraviolet and visible light by a substance. oup.com According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

This compound, containing a conjugated π-electron system due to the thiophene ring and the aldehyde group, is expected to exhibit strong UV absorption. The UV-Vis spectrum would show one or more absorption maxima (λmax) at specific wavelengths. A quantitative method can be developed by creating a calibration curve of absorbance versus concentration using standards of known concentration. This allows for the determination of the concentration of this compound in an unknown sample by measuring its absorbance. The absorption spectra of similar compounds, like 5,5'-di(4-pyridyl)-2,2'-bithienyl, have been shown to vary with pH. oup.com

Interactive Data Table: Summary of Analytical Techniques

| Technique | Principle of Separation/Analysis | Application for this compound |

| FTIR | Absorption of infrared radiation causing molecular vibrations. | Functional group identification (C=O, C-H, C-S, C-I). |

| X-ray Crystallography | Diffraction of X-rays by a crystal lattice. | Definitive solid-state structure, bond lengths, and angles. |

| HPLC/GC | Differential partitioning between stationary and mobile phases. | Purity assessment and quantification. |

| CZE (MEKC) | Separation of analytes in an electric field based on partitioning into micelles. | High-resolution separation and purity analysis. |

| UV Spectrophotometry | Absorption of UV-Vis light by electrons in conjugated systems. | Quantitative analysis and determination of concentration. |

Elemental Analysis (CHNS) for Compositional Determination

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. This method provides crucial data for verifying the empirical formula of a newly synthesized compound, such as this compound, and for assessing its purity. The technique, often referred to as CHNS analysis, involves the combustion of the sample under controlled conditions, followed by the quantitative analysis of the resulting gaseous products. measurlabs.comspectro-lab.pl

The process begins with the precise weighing of a small amount of the organic sample. The sample is then subjected to high-temperature dynamic flash combustion in the presence of oxygen. This process converts the carbon in the sample to carbon dioxide (CO₂), the hydrogen to water (H₂O), and the sulfur to sulfur dioxide (SO₂). Nitrogen is converted to N₂ gas or nitrogen oxides, which are then reduced to N₂. These combustion products are passed through a gas chromatography column, which separates the individual gases. A thermal conductivity detector (TCD) then measures the concentration of each gas, from which the percentage of each element in the original sample can be calculated. spectro-lab.plmdpi.com

For this compound, with a molecular formula of C₅H₃IOS, elemental analysis provides a direct way to confirm the ratio of carbon, hydrogen, and sulfur, thereby validating its molecular structure. While nitrogen is not a constituent of this particular molecule, CHNS analyzers are typically used as a standard procedure. The theoretical elemental composition can be calculated from the molecular formula and the atomic weights of the constituent elements.

The comparison between the experimentally determined weight percentages and the calculated theoretical values is a critical indicator of the sample's purity. A close correlation between the experimental and theoretical data provides strong evidence for the correct elemental composition of the synthesized compound.

While specific experimental CHNS analysis data for this compound is not detailed in the reviewed literature, the table below presents the calculated theoretical values based on its molecular formula. In a research context, these theoretical values would be the benchmark against which experimental results are compared.

Interactive Data Table: Elemental Composition of this compound

| Element | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Theoretical Value (%) |

| Carbon (C) | 12.01 | 5 | 60.05 | 25.23 |

| Hydrogen (H) | 1.01 | 3 | 3.03 | 1.27 |

| Iodine (I) | 126.90 | 1 | 126.90 | 53.31 |

| Oxygen (O) | 16.00 | 1 | 16.00 | 6.72 |

| Sulfur (S) | 32.07 | 1 | 32.07 | 13.47 |

| Total | 238.05 | 100.00 |

Note: The theoretical values are calculated based on the molecular formula C₅H₃IOS and standard atomic weights.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations

DFT is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular structures and electronic properties. For 3-iodothiophene-2-carbaldehyde, DFT studies are crucial for understanding its fundamental chemical nature.

Density Functional Theory (DFT) calculations are instrumental in mapping out the intricate details of reaction mechanisms. For iodinated thiophenes, these calculations can elucidate transition states, reaction intermediates, and energy barriers, providing a deeper understanding of reaction outcomes.

One area of investigation involves palladium-catalyzed domino reactions where this compound has been used as a substrate. chalmers.se Although the reaction with this specific compound only yielded trace amounts of the desired product, DFT calculations are being employed to gain insight into the mechanism of the terminating acylation step in the broader reaction class. chalmers.se Such computational studies can explain why certain substrates are less successful and guide the optimization of reaction conditions. For instance, DFT can model the Gibbs free energy barriers for different proposed pathways, identifying the most energetically favorable route and revealing potential high-energy intermediates or transition states that may hinder a reaction. researchgate.net In the context of C-H coupling reactions relevant to iodoarenes, DFT helps in understanding the formation of key intermediates, such as a keteniminyl(phenyl)iodonium intermediate, and subsequent rearrangement steps. csic.es

The electronic character of a molecule is defined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity, kinetic stability, and electronic transport properties. nih.gov

DFT calculations are widely used to determine these values. A smaller HOMO-LUMO gap generally suggests higher chemical reactivity, greater polarizability, and a greater ability to participate in charge transfer interactions within the molecule. nih.govresearchgate.net For a related isomer, 5-iodothiophene-3-carbaldehyde, Frontier Molecular Orbital (FMO) analysis showed a lowered LUMO energy of -1.8 eV, a result of the iodine atom's electron-withdrawing inductive effects. This lowering of the LUMO energy enhances the electrophilicity of the molecule. While specific values for this compound are not detailed in the provided search results, the electronic properties of similar thiophene-based molecules have been extensively studied, providing a comparative framework. These studies show that modifications to the thiophene (B33073) ring or its substituents can tune the HOMO-LUMO gap for specific applications. researchgate.netresearchgate.net

Calculated Electronic Properties of Thiophene Derivatives Using DFT

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Key Finding | Reference |

|---|---|---|---|---|---|

| Benzo[b]thiophene-2-carbaldehyde Derivative (BTAP2) | -5.63 | -2.41 | 3.22 | Lowest energy gap among derivatives studied, suggesting enhanced reactivity. | nih.gov |

| Benzo[b]thiophene-2-carbaldehyde Derivative (BTAP3) | -5.87 | -2.28 | 3.59 | Highest energy gap, indicating greater molecular stability. | nih.gov |

| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate | -0.26751 | -0.18094 | 0.08657 | A very low energy gap indicates high chemical reactivity and biological activity. | nih.gov |

| 5-Iodothiophene-3-carbaldehyde | Not Specified | -1.8 | Not Specified | Lowered LUMO energy due to iodine's inductive effect enhances electrophilicity. |

Computational Modeling of Reaction Mechanisms and Pathways

Molecular Dynamics Simulations in Conformational and Interaction Studies

Molecular dynamics (MD) simulations provide a method for observing the time-dependent behavior of molecules, offering insights into their conformational flexibility and interactions with their environment. grafiati.comnih.gov For a molecule like this compound, MD simulations can be used to explore the rotational barrier between the thiophene ring and the carbaldehyde group, identifying the most stable conformations.

MD simulations are particularly powerful for studying how a molecule behaves in a complex environment, such as in solution or bound to a biological target. mdpi.com By simulating the trajectory of a protein-ligand complex over time, researchers can assess the stability of the interaction, observe conformational changes induced by binding, and analyze the network of interactions holding the complex together. nih.govmdpi.com For example, MD simulations on benzo[b]thiophene-2-carbaldehyde derivatives revealed stable protein-ligand complexes, characterized by minimal fluctuations in structure and sustained hydrogen bonding. nih.gov This type of analysis would be critical in evaluating the potential of this compound or its derivatives as ligands for specific biological targets. grafiati.com

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. nih.gov It is frequently used to predict the binding mode and affinity of small molecule ligands to the active site of a protein or enzyme. researchgate.net

For this compound, molecular docking could be employed to screen for potential biological targets. Thiophene derivatives have been studied for their interactions with various receptors and enzymes. researchgate.net For instance, docking studies with novel benzo[b]thiophene-2-carbaldehyde derivatives identified a human IgM Fc domain as a favorable interaction partner, with calculated binding energies ranging from -7.5 to -8.0 kcal/mol. nih.gov Similarly, metal complexes derived from thiophene-2-carboxaldehyde have been docked against Epidermal Growth Factor and Cyclooxygenase-2 receptors. researchgate.net A hypothetical docking study of this compound would involve placing the molecule into the binding site of a target protein and using a scoring function to estimate the strength of the interaction, thus prioritizing it for further experimental testing. nih.gov

Elucidation of Solvent Effects and Catalytic Interactions

Theoretical models are essential for understanding the roles of solvents and catalysts in chemical reactions. In a palladium-catalyzed cyclization, this compound was evaluated as a substrate alongside various catalysts, ligands, and bases. chalmers.se The study found that the combination of the palladium catalyst Pd(OAc)₂, the ligand tris(4-(trifluoromethyl)phenyl)phosphine, and the base silver acetate (B1210297) was most effective for the general reaction, though the reaction with this compound specifically was not successful. chalmers.se Computational studies can help explain such outcomes by modeling the interaction between the catalyst, ligand, and substrate.

Furthermore, the choice of solvent can dramatically influence reaction outcomes. The synthesis of thiophenes and 3-iodothiophenes has been successfully carried out in deep eutectic solvents (DESs), which act as a green alternative to traditional organic solvents. researchgate.netmdpi.com In one study, the iodocyclization of 1-mercapto-3-yn-2-ols to form 3-iodothiophenes was achieved at room temperature using I₂ in a choline (B1196258) chloride/glycerol DES mixture. researchgate.netmdpi.com The DES/catalytic system could also be recycled multiple times without significant loss of activity. researchgate.net Computational modeling of such systems can elucidate the specific interactions between the solvent, catalyst, and reactants that facilitate the reaction.

Catalyst System Screening for Palladium-Catalyzed Cyclization

| Entry | Catalyst (mol %) | Ligand | Base (equiv) | Result with General Substrate | Reference |

|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ (10) | P((4-CF₃)C₆H₄)₃ | AgOAc (1.5) | Effective | chalmers.se |

| 2 | Pd(OAc)₂ (10) | None | AgOAc (1.5) | Less Effective | chalmers.se |

| 3 | Pd(OAc)₂ (10) | P(t-Bu)₃ | AgOAc (1.5) | Less Effective | chalmers.se |

| 4 | None | P((4-CF₃)C₆H₄)₃ | AgOAc (1.5) | No Reaction | chalmers.se |

| 5 | Pd(OAc)₂ (10) | P((4-CF₃)C₆H₄)₃ | Ag₂CO₃ (1.5) | Less Effective | chalmers.se |

| 6 | Pd(OAc)₂ (10) | P((4-CF₃)C₆H₄)₃ | Ag₂O (1.5) | Less Effective | chalmers.se |

Advanced Applications in Organic Synthesis

Role as Key Intermediates for Complex Organic Molecules

The strategic placement of both an aldehyde and an iodine atom on the thiophene (B33073) core allows 3-iodothiophene-2-carbaldehyde to serve as a pivotal intermediate in the multi-step synthesis of complex organic molecules. Chemists can selectively utilize either functional group, often protecting one while reacting the other, to build intricate molecular frameworks.

The aldehyde group can be protected, typically as an acetal, to prevent its participation in reactions targeting the carbon-iodine bond. rsc.org This strategy is instrumental in the synthesis of precursors for advanced materials. For instance, in the creation of conjugated polythiophene derivatives for optoelectronic applications, the aldehyde is first protected. rsc.org This allows for subsequent modifications at the 5-position, such as alkylation via lithiation, before the aldehyde is deprotected for further transformations. rsc.org

Furthermore, the C-I bond is a prime site for transition metal-catalyzed reactions, which are fundamental to modern organic synthesis for forming new carbon-carbon bonds. libretexts.org These reactions, including the Suzuki, Sonogashira, and Heck couplings, use the iodo-substituted thiophene as a scaffold upon which to construct larger, more elaborate structures. mdpi.comwikipedia.orgwikipedia.orgmdpi.com The resulting complex thiophene derivatives are key components in the development of molecules with potential applications in materials science and medicinal chemistry. mdpi.com For example, derivatives of 3-iodothiophene (B1329286) have been used to synthesize C-nucleoside analogs with potential biological activities. bohrium.com

| Intermediate Application | Synthetic Strategy | Resulting Complex Molecule Type | Reference(s) |

| Conjugated Polymer Precursor | Acetal protection of aldehyde, followed by lithiation and alkylation | Polythiophene derivatives | rsc.org |

| Bioactive Molecule Scaffolds | Palladium-catalyzed cross-coupling at C-I bond | Biologically active C-nucleoside analogs | bohrium.com |

| Optoelectronic Materials | Sequential functionalization of aldehyde and C-I bond | Thieno[3,2-b]thiophene-based materials | mdpi.com |

Facilitation of Novel Heterocyclic System Synthesis

This compound and its derivatives are instrumental in the synthesis of novel fused heterocyclic systems, where the thiophene ring is annulated with another ring. mdpi.comencyclopedia.pub These fused systems, such as thienothiophenes, are of great interest due to their planar structures and unique electronic properties, making them valuable in organic electronics. mdpi.comencyclopedia.pub

A prominent strategy involves an initial intermolecular cross-coupling reaction at the iodine position, followed by an intramolecular cyclization. For example, a Sonogashira coupling can be used to introduce a terminal alkyne, which can then undergo a gold(I) chloride-catalyzed cyclization to form a thieno[3,2-b]thiophene (B52689) core. encyclopedia.pub Similarly, intramolecular Heck reactions provide an efficient pathway to fused systems. In this approach, a group containing an alkene or an aryl halide is first attached to the thiophene, often via the aldehyde or another position. Subsequent palladium-catalyzed intramolecular cyclization forges the new ring. This method has been successfully employed to create 4H-thieno[3,2-c]chromene systems from 4-[(2-iodoaryloxy)methyl]thiophene-2-carbaldehydes. researchgate.net

Another powerful method is the iodocyclization of functionalized alkynes, which can directly produce iodine-containing heterocycles that are themselves precursors to more complex systems. mdpi.combohrium.com The synthesis of substituted 3-iodothiophenes can be achieved through the iodocyclization of 1-mercapto-3-yn-2-ols, providing a direct route to functionalized building blocks for further elaboration. organic-chemistry.org

| Heterocyclic System | Synthetic Method | Key Reaction Step | Reference(s) |

| Thieno[3,2-b]thiophene | Seyferth–Gilbert homologization & Cyclization | Gold(I) chloride catalyzed cyclization of a terminal alkyne | encyclopedia.pub |

| 4H-Thieno[3,2-c]chromene | Intramolecular Heck Reaction | Palladium-catalyzed cyclization of an iodoaryl ether | researchgate.net |

| Substituted 3-Iodothiophenes | Iodocyclization | Reaction of 1-mercapto-3-yn-2-ols with molecular iodine | organic-chemistry.org |

| Thieno[3,2-b]thiophenes | Cascade Cyclization | Bisulfur cyclization of alkynyl diols | mdpi.com |

Enabling Synthesis of Diversely Functionalized Thiophenes

The carbon-iodine bond in this compound makes it an ideal substrate for a wide array of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functional groups onto the thiophene ring with high regioselectivity. libretexts.orgbohrium.com These reactions are cornerstones of modern synthetic chemistry, providing reliable methods for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction couples the iodo-thiophene with an organoboron reagent, typically an aryl or vinyl boronic acid or ester. yonedalabs.com It is a powerful method for synthesizing aryl- and heteroaryl-substituted thiophenes. For example, the Suzuki coupling of thiophene carbaldehydes with various arylboronic acids, catalyzed by Pd(PPh₃)₄, proceeds efficiently to yield 4-arylthiophene-2-carbaldehydes. mdpi.com This reaction is tolerant of many functional groups and is widely used to create biaryl structures found in many pharmaceuticals and advanced materials. mdpi.comresearchgate.net

Sonogashira Coupling: The Sonogashira reaction forms a carbon-carbon bond between this compound and a terminal alkyne. wikipedia.orglibretexts.org This reaction, co-catalyzed by palladium and copper, is the most common method for synthesizing alkynyl-substituted thiophenes. wikipedia.orgorganic-chemistry.org These products are valuable intermediates, as the alkyne moiety can be further transformed into other functional groups or used in "click" chemistry and cyclization reactions. encyclopedia.pubnih.gov The reaction proceeds under mild conditions and can be performed with a variety of substituted alkynes. nih.govbeilstein-journals.org

Heck Reaction: The Heck reaction involves the coupling of the iodo-thiophene with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is a key method for the vinylation of aryl halides and provides access to styrenyl-type thiophene derivatives. wikipedia.orgmdpi.com The reaction typically exhibits high stereoselectivity, favoring the formation of the trans-alkene product. organic-chemistry.org Intramolecular versions of the Heck reaction are also pivotal for constructing fused ring systems. researchgate.net

The table below summarizes the utility of these key cross-coupling reactions for functionalizing thiophene systems.

| Coupling Reaction | Coupling Partner | Typical Catalyst/Base System | Product Type | Reference(s) |

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acids | Pd(PPh₃)₄ / K₃PO₄ | Aryl/Vinyl Thiophenes | mdpi.comyonedalabs.com |

| Sonogashira | Terminal Alkynes | PdCl₂(PPh₃)₂ / CuI / Et₃N | Alkynyl Thiophenes | wikipedia.orglibretexts.orgnih.gov |

| Heck | Alkenes | Pd(OAc)₂ / PPh₃ / Base | Vinyl Thiophenes | wikipedia.orgorganic-chemistry.orgmdpi.com |

Advanced Applications in Materials Science and Engineering

Development of Optoelectronic Materials

Optoelectronic materials, which interact with light and electricity, are fundamental to modern technologies like solar cells and advanced electronic displays. Thiophene (B33073) derivatives are prized in this area for their excellent semiconducting properties and structural versatility. 3-Iodothiophene-2-carbaldehyde is instrumental in the synthesis of these materials, enabling the creation of complex molecules with tailored electronic and optical characteristics.

Organic solar cells (OSCs) and dye-sensitized solar cells (DSSCs) represent a promising frontier in renewable energy, offering advantages such as low cost, flexibility, and lightweight construction. The efficiency of these devices heavily relies on the light-absorbing materials used. Organic dyes and non-fullerene acceptors (NFAs) based on thiophene are central to this technology.

This compound serves as a crucial starting material for constructing the π-conjugated systems that form the backbone of these photoactive molecules. researchgate.net The design of most organic dyes for solar cells is based on a Donor-π-Acceptor (D-π-A) architecture, where this compound can be used to synthesize the π-linker component. researchgate.net For instance, iodothiophenes are used in Suzuki coupling reactions to create the π-A linkers that are promising cores for DSSCs. researchgate.net

Research has shown that extending the π-conjugated bridge in organic dyes can significantly enhance their performance. A novel organic dye, YB6, which incorporates an indacenodithieno[3,2-b]thiophene unit, demonstrated a 33% higher power conversion efficiency in p-type DSSCs compared to a reference dye. diva-portal.org This enhancement was attributed to suppressed charge recombination. diva-portal.org Similarly, computational studies on modifying the acceptor units of indacenodithieno[3,2-b]thiophene-based NFAs have shown the potential to create materials with improved photovoltaic properties, leading to higher power conversion efficiencies in OSCs. nih.gov The synthesis of these complex fused thiophene systems often begins with functionalized thiophene precursors like this compound.

| Device Type | Key Component Derived from Thiophene Precursor | Performance Improvement | Source |

| p-type Dye-Sensitized Solar Cell (p-DSC) | YB6 Dye with indacenodithieno[3,2-b]thiophene bridge | 33% higher power conversion efficiency | diva-portal.org |

| Photoelectrochemical Cell | YB6 Dye | ~50% higher H2O2 production | diva-portal.org |

| Organic Solar Cell (OSC) | Modified ITIC-based non-fullerene acceptors | Potential for >14% power conversion efficiency | nih.gov |

Beyond solar cells, this compound is a key precursor for organic semiconductors used in a variety of electronic devices, most notably Organic Field-Effect Transistors (OFETs). OFETs are the fundamental switching elements in next-generation electronics such as flexible displays and sensor arrays. jics.org.br The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used in its active channel.

Thienoacenes and other fused thiophene structures have demonstrated excellent p-channel semiconductor performance with high mobility and stability. sigmaaldrich.com For example, materials based on an internal thieno[3,2-b]thiophene (B52689) substructure are among the best-performing organic semiconductors for OFETs. sigmaaldrich.com The synthesis of these complex heterocyclic systems often involves the strategic use of functionalized thiophene building blocks. 3-Iodothiophenes can be used as substrates in Sonogashira cross-coupling reactions to produce thiophene acetylenes, which are then incorporated into larger π-electron systems for electronic devices. researchgate.net

Furthermore, co-oligomers containing thiazolothiazole and thiophene have been investigated as active materials for OFETs, demonstrating p-type semiconductor behavior. researchgate.net The introduction of various substituents, facilitated by reactive precursors like this compound, allows for the fine-tuning of the electronic properties and molecular packing of these materials, which is crucial for optimizing charge transport. researchgate.net

| Material Class | Device Application | Key Feature | Source |

| Thienoacenes (e.g., DNTT) | Organic Field-Effect Transistors (OFETs) | High charge carrier mobility (>8 cm²/Vs) and air stability | sigmaaldrich.com |

| Thiazolothiazole-thiophene co-oligomers | OFETs | Good p-type FET characteristics | researchgate.net |

| Thienothiophenes | OFETs, Organic Photovoltaics (OPV) | Electron-rich, structurally rigid building blocks | ossila.com |

Components in Organic Solar Cells

Polymer Chemistry and Conjugated Systems

The synthesis of conjugated polymers with well-defined structures and properties is a cornerstone of modern materials chemistry. These polymers are essential for creating flexible, lightweight, and solution-processable electronic and optoelectronic devices. This compound is a highly valuable monomer precursor in this domain due to its bifunctionality, which allows for precise chemical transformations and polymerization reactions.

The properties of a polymer can be dramatically altered and enhanced by incorporating specific functional units into its backbone. The thiophene ring itself is an excellent component for electronic polymers, and the presence of the iodo and aldehyde groups on this compound provides handles for its integration into larger polymer systems.

Incorporating units like thieno[3,2-b]thiophene into a polymer backbone has been shown to enhance the planarity of the polymer chain. icp.ac.ru This increased planarity promotes greater delocalization of the highest occupied molecular orbital (HOMO) along the conjugated backbone, which in turn enhances intermolecular charge transport and leads to impressive hole mobility in devices. icp.ac.ru The synthesis of such fused thiophene units can be achieved through intramolecular cyclization reactions starting from appropriately substituted thiophene precursors. The aldehyde group on this compound can be transformed, for example, into an alkyne, which can then undergo cyclization to form a fused ring system. mdpi.com The iodine atom provides a reactive site for cross-coupling reactions, allowing the thiophene unit to be linked into a polymer chain. This ability to fine-tune chemical, physical, and optical properties through chemical modification makes thiophene derivatives invaluable. mdpi.com

For conjugated polymers like poly(3-alkylthiophenes) (P3HT), the arrangement of the side chains along the polymer backbone—its regioregularity—has a profound impact on its electronic and optical properties. ethz.ch A high degree of head-to-tail (HT) regioregularity allows the polymer chains to pack more efficiently in the solid state, facilitating better charge transport. nih.gov

This compound is a 2,3-disubstituted thiophene, a class of monomers that can be used to synthesize regioregular polymers. While the aldehyde group might require protection and subsequent modification, the iodine at the 3-position and the inherent reactivity at the 5-position make it a suitable candidate for controlled polymerization methods. rsc.org Transition metal-catalyzed cross-coupling reactions, such as nickel-catalyzed polymerizations, are effective methods for producing regioregular polythiophenes from 2-halo-3-substituted thiophene monomers. nih.govrsc.org These methods often involve the formation of an organometallic monomer species, for example through a halogen-magnesium exchange, which then undergoes polymerization. nih.gov The precise control over monomer structure, as afforded by precursors like this compound, is essential for achieving the high regioregularity needed for high-performance electronic materials. ethz.chcmu.edu

The ultimate goal in polymer chemistry for electronics is to design and synthesize functional polymers with properties tailored for specific applications. This compound serves as a fundamental building block in the hierarchical construction of these complex materials. Its dual functionality allows it to be a linchpin in the synthesis of more elaborate monomers or oligomers, which are then polymerized.

Thiophene-based oligomers, such as terthiophenes, are themselves extremely versatile building blocks for creating functional electronic polymers. mdpi.com These can be synthesized using coupling reactions where iodothiophene derivatives are key starting materials. mdpi.com Similarly, complex heterocyclic cores designed as functional building blocks for new conjugated polymers have been prepared using iodine-promoted reactions on thiophene derivatives. nih.gov The resulting polymers exhibit unique electronic properties suitable for various applications. Thienothiophenes, which can be synthesized from precursors like 3-bromothiophene-2-carbaldehyde via multi-step pathways, are considered excellent building blocks for materials used in (opto)electronics due to their planar, electron-rich nature. mdpi.comencyclopedia.pub The aldehyde functionality on the precursor offers a route to further functionalization, allowing for the attachment of solubilizing groups or other electronically active moieties, thereby expanding the utility of the resulting polymers.

Precursors for Regioregular Thiophene-Based Conjugated Polymers

Chemical Sensor Technologies and Design

The design of modern chemical sensors often relies on molecules that can signal the presence of a specific analyte through a measurable change, such as color or fluorescence. taylorfrancis.com Thiophene-based compounds are frequently employed in this context due to their favorable electronic and optical properties. researchgate.net The aldehyde functional group in this compound makes it a prime candidate for constructing such sensors, typically through Schiff base condensation reactions. bibliomed.orgnih.gov

A Schiff base is formed when the aldehyde group of this compound reacts with a primary amine. This reaction links the thiophene unit to another molecular component, often a fluorophore or a receptor designed to bind a specific ion or molecule. The resulting imine bond (C=N) becomes part of a conjugated system that can modulate the electronic properties of the entire sensor molecule.

Research Findings:

While direct applications of this compound in published sensor research are not prominent, the principles of sensor design strongly support its potential. For instance, Schiff bases derived from thiophene-2-carbaldehyde (B41791) and its derivatives have been successfully used to create electrochemical and fluorescent sensors. researchgate.netbibliomed.org

Analyte Detection: Thiophene-based Schiff base sensors have demonstrated selectivity for various metal ions, including Cr³⁺, Fe²⁺, Fe³⁺, and Hg²⁺. mdpi.com The detection mechanism often involves the coordination of the metal ion with the imine nitrogen and the sulfur atom of the thiophene ring. This interaction alters the intramolecular charge transfer (ICT) characteristics of the molecule, leading to a detectable optical response.

Influence of the Iodo-Substituent: The iodine atom at the 3-position is significant for two main reasons. Firstly, its "heavy-atom effect" could influence the photophysical properties of a sensor, potentially enhancing phosphorescence or modifying fluorescence quantum yields. Secondly, the carbon-iodine bond serves as a versatile handle for further functionalization through cross-coupling reactions like the Sonogashira wikipedia.orgresearchgate.netorganic-chemistry.org or Suzuki couplings. This would allow for the attachment of other functional groups to fine-tune the sensor's selectivity, solubility, or binding affinity.

The table below illustrates hypothetical Schiff base sensors that could be synthesized from this compound and their potential target analytes, based on established sensor design principles.

| Sensor Structure (Hypothetical) | Amine Reactant | Potential Target Analyte | Sensing Mechanism |

| N-((3-iodothiophen-2-yl)methylene)aniline | Aniline | Protons (pH sensing) | Modulation of ICT upon protonation of the imine nitrogen. |

| 2-(((3-iodothiophen-2-yl)methylene)amino)phenol | 2-Aminophenol | Metal Ions (e.g., Zn²⁺, Al³⁺) | Chelation-enhanced fluorescence (CHEF) involving the imine and hydroxyl groups. |

| N-((3-iodothiophen-2-yl)methylene)pyren-1-amine | 1-Aminopyrene | Anions (e.g., CN⁻, F⁻) | Change in fluorescence of the pyrene (B120774) unit upon analyte interaction. |

Integration within Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds. mdpi.comnih.gov Their high surface area, permanent porosity, and tunable structures make them promising materials for gas storage, catalysis, and electronics. mdpi.comrsc.org The synthesis of COFs often involves reversible reactions, such as the formation of boronate esters or imines from the condensation of aldehydes and amines. mdpi.comgoogle.com

Given its aldehyde functionality, this compound is a theoretically viable monomer for the construction of imine-linked 2D or 3D COFs. In a typical synthesis, it would be reacted with a multitopic amine linker (e.g., a triamine or tetraamine) under solvothermal conditions to form a crystalline, porous network. google.comrsc.org

Research Findings:

The incorporation of thiophene units into COF structures is a known strategy to enhance their electronic properties, making them suitable for applications in photocatalysis and as electrocatalysts. rsc.org Although COFs built specifically from this compound have not been reported, related research provides a basis for predicting their properties.

Framework Design: By reacting this compound (a ditopic linker) with a C₃-symmetric triamine like 1,3,5-tris(4-aminophenyl)benzene, a hexagonal COF structure could theoretically be formed. nih.gov The thiophene ring would be integrated directly into the framework walls, creating a porous material with an extended π-conjugated system.

Role of Thiophene and Iodine: The electron-rich nature of the thiophene unit can enhance charge carrier mobility within the COF. rsc.org The iodine atom presents a unique opportunity for post-synthetic modification. After the COF is constructed, the C-I bonds located within the pores could be used as anchor points to introduce new functional groups via palladium-catalyzed cross-coupling reactions, allowing for precise tuning of the pore environment. Furthermore, the presence of iodine atoms within the framework could enhance its affinity for capturing specific molecules, such as iodine vapor. researchgate.net

The table below outlines a hypothetical synthesis for a COF using this compound as a building block.

| Target COF | Monomer 1 | Monomer 2 | Linkage Type | Expected Topology |

| Th-I-COF-1 | This compound | 1,3,5-Tris(4-aminophenyl)benzene | Imine (Schiff Base) | Hexagonal (hcb) |

| Th-I-COF-2 | This compound | 1,4-Phenylenediamine | Imine (Schiff Base) | Linear Polymer (1D) |

| Th-I-COF-3 | This compound | Tetrakis(4-aminophenyl)methane | Imine (Schiff Base) | 3D Diamondoid |

Medicinal Chemistry and Biological Activity Perspectives Non Clinical

Scaffold Design for Biologically Active Molecules

The thiophene (B33073) nucleus is recognized as a "privileged scaffold," a molecular framework that can be derivatized to bind to a variety of biological targets. espublisher.com 3-Iodothiophene-2-carbaldehyde is an exemplary building block in scaffold-based drug design. The iodine atom at the 3-position is not merely a substituent but a highly functional handle for introducing molecular diversity, primarily through metal-catalyzed cross-coupling reactions like the Suzuki or Ullmann reactions. researchgate.netbohrium.comresearchgate.net This allows for the strategic attachment of various aryl or alkyl groups to the thiophene core.

Furthermore, the aldehyde group at the 2-position provides a reactive site for a multitude of chemical transformations, including condensations, reductive aminations, and cyclizations. A notable example is the use of substituted iodothiophene-2-carbaldehydes as precursors in the palladium-catalyzed intramolecular cyclization to form 4H-thieno[3,2-c]chromene-2-carbaldehydes. researchgate.net These resulting fused heterocyclic systems are of significant interest for their physiological activities. researchgate.net Similarly, the thiophene scaffold is integral to the design of fused ring systems like thienopyrimidines and thienopyrroles, which have been developed as potent kinase inhibitors. nih.gov This demonstrates the utility of the this compound framework in constructing complex, multi-ring structures with tailored biological functions.

Structure-Activity Relationship (SAR) Investigations

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to decipher how specific structural features of a molecule influence its biological activity. For derivatives of this compound, SAR investigations focus on understanding the impact of modifications at the aldehyde and iodo positions, as well as substitutions elsewhere on the thiophene ring.

The two primary functional groups of this compound offer distinct opportunities for strategic modification to modulate biological effects.

Modification at the 3-Position: The iodine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions. Research on the closely related 3-bromothiophene-2-carbaldehyde shows that replacing the halogen with various substituted phenyl groups via the Suzuki reaction is a key step in creating a library of 3-aryl-thiophene-2-carboxaldehydes. researchgate.net This modification is crucial, as the nature of the appended aryl ring directly influences the anticancer potency of the final chalcone (B49325) derivatives. researchgate.net The higher reactivity of the carbon-iodine bond compared to the carbon-bromine bond makes this compound an even more favorable substrate for such transformations.

In Vitro Therapeutic Agent Development

While this compound is primarily a synthetic intermediate, its derivatives have been the subject of numerous in vitro studies to evaluate their potential as therapeutic agents across several disease areas.

Thiophene-containing compounds are actively investigated as potential anti-inflammatory agents. nih.govresearchgate.net Derivatives built from the thiophene-2-carbaldehyde (B41791) scaffold have shown promise in various in vitro models. For instance, thieno[3,2-c]chromenes, which can be synthesized from iodothiophene-2-carbaldehyde precursors, are a class of compounds recognized for their anti-inflammatory properties. researchgate.net

Other research into thiophene derivatives has identified molecules that act as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. nih.govekb.eg For example, certain thiophene-pyrazole hybrids have demonstrated selective COX-2 inhibition. nih.gov The mechanism often involves specific interactions with the active site of the COX-2 enzyme, and the substitution pattern on the thiophene ring is critical for this selectivity and potency. nih.gov

The development of thiophene-based anticancer agents is a highly active area of research. Derivatives of the 3-substituted-thiophene-2-carbaldehyde scaffold have demonstrated significant cytotoxic effects against various cancer cell lines.

In one key study, a series of 3-aryl-thiophene-2-aryl/heteroaryl chalcones were synthesized from 3-aryl-thiophene-2-carbaldehydes. researchgate.net Several of these compounds exhibited potent in vitro antiproliferative activity against HCT-15 human colon cancer cells, with some showing greater potency than the standard reference drug, doxorubicin. researchgate.net

| Compound | Structure Description | IC₅₀ (µg/mL) |

|---|---|---|

| 5a | Chalcone derivative | 21 |

| 5g | Chalcone derivative | 22.8 |

| Doxorubicin | Reference Drug | 25 |

Furthermore, more complex fused thiophene systems have been developed as dual inhibitors of key signaling proteins involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and AKT kinase. nih.gov Certain fused thienopyrrole and pyrrolothienopyrimidine derivatives showed promising inhibitory activity against HepG2 (liver) and PC-3 (prostate) cancer cell lines, inducing apoptosis and arresting the cell cycle. nih.gov

| Compound | Target Kinase | IC₅₀ (µM) |

|---|---|---|

| 3b | VEGFR-2 | 0.126 |

| AKT | 6.96 | |

| 4c | VEGFR-2 | 0.075 |

| AKT | 4.60 |

The thiophene scaffold is a common feature in molecules designed to combat microbial and fungal infections. nih.govresearchgate.net Derivatives of halogenated thiophenes, including those related to this compound, have been tested against a range of pathogens.

Studies on thiophene derivatives combined with other heterocyclic rings, such as pyrazole, have yielded compounds with potent antifungal activity. nih.gov These hybrid molecules were evaluated for their minimum inhibitory concentration (MIC) against various fungal strains, with some demonstrating potency greater than the standard drug Amphotericin B against Aspergillus fumigatus and Syncephalastrum racemosum. nih.gov

| Compound | Aspergillus fumigatus | Syncephalastrum racemosum | Geotrichum candidum | Candida albicans |

|---|---|---|---|---|

| 3a | 23.8 | 47.7 | 47.7 | 95.4 |

| 3c | 24.3 | 24.8 | 49.7 | 99.4 |

| Amphotericin B (Standard) | 23.7 | 19.7 | 19.7 | 19.7 |

These findings underscore the value of the this compound scaffold as a versatile platform for developing novel therapeutic agents through targeted chemical modification.

Enzyme Inhibition Studies (e.g., Acetylcholinesterase, HCV NS5B Polymerase)

The structural framework of this compound is a recurring motif in the design of molecules targeting various enzymes. While direct studies on the compound itself are limited, its derivatives have been investigated for their inhibitory potential against enzymes like acetylcholinesterase and Hepatitis C virus (HCV) NS5B polymerase.

Thiophene-based compounds are recognized for their electron-rich nature, which can enhance interactions with biological targets. nih.gov The thiophene nucleus is considered a privileged pharmacophore in medicinal chemistry and can act as a bioisostere for phenyl rings, potentially improving physicochemical properties and metabolic stability. nih.gov

Acetylcholinesterase (AChE) Inhibition:

Acetylcholinesterase is a critical enzyme in the nervous system responsible for the breakdown of the neurotransmitter acetylcholine. nih.govmdpi.com Inhibition of AChE is a key therapeutic strategy for conditions like Alzheimer's disease. nih.govmdpi.com Thiophene derivatives have been explored as potential AChE inhibitors. The enzyme's active site is located in a deep gorge, and inhibitors often bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) at the gorge's entrance. mdpi.comresearchgate.net While specific studies on this compound derivatives as AChE inhibitors are not extensively detailed in the provided results, the general class of thiophene-containing molecules has been a subject of interest in this area.

HCV NS5B Polymerase Inhibition:

The Hepatitis C virus non-structural protein 5B (NS5B) is an RNA-dependent RNA polymerase essential for viral replication, making it a prime target for antiviral drug development. nih.govopnme.com The enzyme has a "right hand" structure with fingers, palm, and thumb subdomains. nih.gov Several allosteric binding sites have been identified on NS5B, including sites within the thumb and palm domains. nih.govnih.gov

Derivatives of thiophenes have been identified as inhibitors of HCV NS5B polymerase. For instance, thiophene-2-carboxylic acids have been reported to bind in the thumb domain, approximately 35Å from the active site, interfering with the conformational changes required for polymerization. nih.gov Another class of inhibitors, α,γ-diketo acids (DKAs), which can be synthesized from acetyl-heteroaryl precursors, have shown inhibitory activity against NS5B by chelating the divalent metal ions (Mg2+) in the enzyme's active site. nih.gov A series of DKAs derived from various substituted aryl/heteroaryl groups exhibited IC50 values against HCV NS5B polymerase in the micromolar range. nih.gov

Table 1: Inhibitory Activity of Selected α,γ-Diketo Acids (DKAs) against HCV NS5B Polymerase This table presents data for representative compounds from a study on DKA analogs, not directly this compound derivatives, but illustrates the potential of related structures.

| Compound | Aryl/Heteroaryl Moiety | IC50 (µM) |

| 1a | Furan | 21.8 |

| 2a | Benzofuran | >63.9 |

| 3a | 5-Bromobenzofuran-2-yl | 8.2 |

| Data sourced from a study on DKA analogs as HCV NS5B polymerase inhibitors. nih.gov |

Applications in Molecular Imaging and Diagnostics

Development of Radioiodination Methodologies for Diagnostic Agents

The carbon-iodine bond in this compound makes it a valuable precursor in the synthesis of radioiodinated molecules for diagnostic imaging techniques like Single Photon Emission Computed Tomography (SPECT). researchgate.net Radioisotopes of iodine, such as ¹²³I, ¹²⁴I, and ¹³¹I, are widely used in nuclear medicine due to their favorable decay characteristics. researchgate.netnih.gov

The development of efficient and mild radioiodination methods is crucial for preparing these diagnostic agents. researchgate.net Traditional methods often required harsh conditions, but newer techniques have been developed to incorporate radioiodine into sensitive molecules. researchgate.net

One common strategy involves electrophilic aromatic substitution on an activated aromatic ring. acs.org However, for precursors like this compound, isotopic exchange or, more commonly, the use of organometallic precursors is preferred for introducing the radioisotope with high specificity and yield. acs.org Methods have been developed for the radioiodination of thiophene-containing compounds by targeting the 5-position. acs.org This can be achieved by using precursors such as the corresponding 5-boronic acid or 5-(trimethylstannyl) derivatives, which readily undergo radioiododestannylation or radioiododeboronation. acs.org These reactions typically proceed under mild conditions, for example, using an oxidizing agent like chloramine-T. acs.org

The stability of the radioiodine on the thiophene ring is a critical factor. Iodine attached to sp² hybridized carbons, as in iodoarenes and iodinated heterocycles like iodothiophenes, generally shows good in vivo stability, which is essential to prevent premature deiodination and ensure accurate imaging. nih.gov The development of radioiodinated thiophene derivatives has been pursued for brain imaging agents, capitalizing on their ability to cross the blood-brain barrier. acs.org

Computational Approaches in Medicinal Chemistry and Drug Design

Computational methods are increasingly integral to modern drug discovery and have been applied to thiophene-based structures to understand their biological activity and guide the design of new therapeutic agents. nih.gov Techniques like molecular docking and molecular dynamics simulations provide insights into how these molecules interact with their biological targets at an atomic level. nih.gov

Molecular Docking:

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.net In the context of this compound derivatives, docking studies can be used to model their binding to enzyme active sites. For example, in the development of HCV NS5B polymerase inhibitors, docking is used to screen virtual libraries of compounds and to understand how they fit into the allosteric binding pockets of the enzyme. plos.org These studies help in rationalizing structure-activity relationships (SAR) and in designing new analogs with improved binding affinity. nih.gov Similarly, for acetylcholinesterase inhibitors, docking can elucidate how a ligand spans the active site gorge, interacting with key residues in both the catalytic and peripheral sites. mdpi.com

Molecular Dynamics (MD) Simulations:

Following docking, molecular dynamics simulations can be employed to study the stability of the ligand-protein complex over time. nih.gov MD simulations provide a dynamic view of the interactions, including the role of solvent molecules and the conformational flexibility of both the ligand and the protein. nih.gov For instance, simulations of benzo[b]thiophene-2-carbaldehyde derivatives have been used to assess the stability of their complexes with protein targets by analyzing parameters like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF). nih.gov

Quantum Chemical Calculations:

Quantum chemical calculations can be used to determine the electronic properties of molecules, such as the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which can relate to molecular stability and reactivity. nih.gov These computational approaches, when used in conjunction with experimental synthesis and biological testing, provide a powerful platform for the discovery and optimization of new drugs based on the this compound scaffold.

Future Research Trajectories and Unresolved Challenges

Exploration of Unconventional Synthetic Pathways

While traditional methods for synthesizing 3-iodothiophene-2-carbaldehyde are established, future research will likely focus on more sustainable and efficient "green" chemistry approaches. A significant area of interest is the development of one-pot syntheses that minimize waste and energy consumption. An emerging strategy involves the iodocyclization of 3-alkynylthiophene-2-carboxamides, which can be conducted in environmentally benign deep eutectic solvents (DES) like choline (B1196258) chloride/urea. researchgate.net This method has shown promise for producing related iodinated heterocycles and could be adapted for this compound. researchgate.net

Another avenue of exploration is the refinement of direct C-H iodination techniques. While methods using N-iodosuccinimide (NIS) with Lewis acids like boron trifluoride etherate are effective, research into replacing these reagents with more recyclable or less hazardous alternatives is crucial. The use of molecular iodine catalyzed by various agents represents a promising direction for greener syntheses of iodoarenes. organic-chemistry.org Furthermore, investigating flow chemistry for the synthesis of this compound could offer significant advantages in terms of safety, scalability, and precise control over reaction conditions, leading to higher yields and purity.

Innovation in Advanced Functionalization Strategies

The versatility of this compound as a building block is largely dependent on the selective functionalization of its reactive sites. Future research will undoubtedly push the boundaries of this functionalization.

C-H Activation: Direct C-H functionalization is a powerful tool for creating complex molecules with high atom economy. Research into palladium-catalyzed C-H activation, a technique used for heteroarylation of other complex molecules, could be applied to the thiophene (B33073) ring of this compound. nih.gov This would allow for the introduction of various aryl or alkyl groups at specific positions, bypassing the need for pre-functionalized starting materials. The use of hypervalent iodine reagents to direct C-H functionalization at the ortho position of the iodine substituent is another innovative strategy that could yield novel derivatives. csic.es

Cross-Coupling Reactions: While Suzuki and Sonogashira couplings are standard, there is room for innovation. aurigeneservices.commdpi.com The development of catalysts that are more robust, operate under milder conditions, and are tolerant of a wider range of functional groups will be a key focus. mdpi.comrsc.org For instance, palladium-catalyzed carbonylations can convert the iodo-group into a carboxylic acid derivative, which can then undergo further reactions to create complex heterocyclic systems like thieno[2,3-c]pyran-7-ones. aurigeneservices.commdpi.com Exploring tandem reactions, where multiple bonds are formed in a single pot, will also be a priority for efficient synthesis. aurigeneservices.com

Aldehyde Group Modification: Beyond standard oxidation and reduction, future work could explore novel transformations of the aldehyde group. This includes its use in multicomponent reactions to build complex molecular scaffolds in a single step or its conversion to less common functional groups that could impart unique properties to the final molecule.

Deepening Mechanistic Understanding of Key Reactions

A more profound understanding of the mechanisms governing the reactions of this compound is essential for optimizing existing transformations and designing new ones.

Reaction Kinetics and Pathways: Detailed kinetic studies of key reactions, such as cross-coupling and C-H activation, will provide valuable insights into the rate-determining steps and the influence of various parameters like solvent, temperature, and catalyst structure. um.es For example, understanding the interplay between the electron-withdrawing aldehyde and the iodo-substituent in transition metal-catalyzed reactions can lead to improved regioselectivity and yields. aurigeneservices.com

Role of Hypervalent Iodine Intermediates: In many reactions involving iodoarenes, hypervalent iodine species play a crucial role as intermediates. csic.esacs.org Future research should focus on isolating and characterizing these transient species to gain a clearer picture of their structure and reactivity. This knowledge can be leveraged to develop novel iodine-catalyzed reactions. acs.org

Theoretical Modeling: Computational studies, particularly using Density Functional Theory (DFT), will be instrumental in elucidating reaction pathways and transition state structures. acs.org These theoretical models can predict the feasibility of new reactions, explain observed regioselectivity, and guide the design of more efficient catalysts. acs.org

Expanding the Scope of Bioapplications and Therapeutic Modalities

The thiophene core is a well-established pharmacophore, and derivatives of this compound hold significant therapeutic potential. mdpi.comresearchgate.net

Novel Drug Scaffolds: This compound can serve as a starting point for the synthesis of a wide array of heterocyclic compounds with potential biological activity. For example, it can be used to construct thienopyridines, thienopyranones, and other fused systems that are known to interact with various biological targets. mdpi.comencyclopedia.pub The development of new synthetic routes to such compounds will be a major research focus. mdpi.com

Targeted Drug Delivery: The unique properties of thiophene-based molecules, such as their potential for use in photodynamic therapy or as fluorescent labels, could be exploited for targeted drug delivery systems. researchgate.net Future research could involve conjugating derivatives of this compound to biomolecules or nanoparticles to create targeted therapeutic agents. nih.gov

Radioiodination for Theranostics: The iodine atom on the thiophene ring provides a site for the introduction of radioactive iodine isotopes (e.g., Iodine-123, Iodine-124, Iodine-131). researchgate.net This opens up the possibility of developing "theranostic" agents—molecules that can be used for both diagnosis (via PET or SPECT imaging) and therapy (via targeted radiotherapy). researchgate.net Future research will focus on developing efficient and mild radioiodination methods suitable for complex, biologically active molecules derived from this compound.

Synergistic Integration of Computational and Experimental Methodologies

The synergy between computational modeling and experimental work will be a driving force in future research on this compound.

In Silico Drug Design: Computational methods can be used to screen virtual libraries of compounds derived from this compound for potential biological activity. ldorganisation.com This in silico approach can identify promising drug candidates, which can then be synthesized and tested experimentally, saving significant time and resources. ldorganisation.com

Predictive Reaction Modeling: As mentioned earlier, theoretical calculations can predict the outcomes of chemical reactions and guide the development of new synthetic methods. acs.org For instance, computational models can help in selecting the optimal catalyst for a specific cross-coupling reaction or predict the most likely site of C-H activation.

Data-Driven Discovery: The integration of high-throughput experimentation with machine learning algorithms could accelerate the discovery of new materials and molecules based on the this compound scaffold. By analyzing large datasets of reaction outcomes and compound properties, machine learning models can identify patterns and make predictions that would be difficult for human researchers to discern.

Q & A

Q. Table 1: Comparison of Synthetic Methods

| Method | Conditions | Yield (%) | Key Reference |

|---|---|---|---|

| Finkelstein Reaction | KI, DMF, 110°C, 12 h | 75–85 | |

| Domino Reaction | Ethanol, NaOH, 80°C, 4 h | 78–92 |

Advanced: How can researchers optimize the Finkelstein reaction for higher regioselectivity in iodinated thiophene derivatives?

Answer:

Regioselectivity is influenced by:

- Solvent polarity : DMF enhances iodide nucleophilicity, favoring substitution at electron-deficient positions.

- Catalysts : CuI or Pd(PPh₃)₄ reduces activation energy for C–I bond formation .

- Temperature control : Slow heating (e.g., 80°C → 110°C) minimizes side reactions.